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molecular formula C17H19N3 B8301334 4-[(2-isopropyl-1H-benzimidazol-1-yl)methyl]aniline

4-[(2-isopropyl-1H-benzimidazol-1-yl)methyl]aniline

Cat. No. B8301334
M. Wt: 265.35 g/mol
InChI Key: PGOPOTGJOGMQDH-UHFFFAOYSA-N
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Patent
US06906053B2

Procedure details

A solution of 2-isopropylbenzimidazole (4.0 g, 25 mmol) in THF was treated with sodium hydride (1.00 g, 25 mmol, 60% dispersed in oil) under N2 atmosphere and stirred for 2 hr. 4-Chloromethyl-1-nitrobenzene (4.3 g, 25 mmol) was added and the reaction stirred for 16 hr. The reaction was worked by extraction from NaHCO3 with EtOAc×3, the combined organic layers were dried with MgSO4, filtered, and concentrated. This material was converted to the aniline as shown in Example 200. MS found: (M+H)=267.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[NH:5][C:6]2[CH:12]=[CH:11][CH:10]=[CH:9][C:7]=2[N:8]=1)([CH3:3])[CH3:2].[H-].[Na+].Cl[CH2:16][C:17]1[CH:22]=[CH:21][C:20]([N+:23]([O-])=O)=[CH:19][CH:18]=1>C1COCC1>[CH:1]([C:4]1[N:5]([CH2:16][C:17]2[CH:22]=[CH:21][C:20]([NH2:23])=[CH:19][CH:18]=2)[C:6]2[CH:12]=[CH:11][CH:10]=[CH:9][C:7]=2[N:8]=1)([CH3:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C(C)(C)C=1NC2=C(N1)C=CC=C2
Name
Quantity
1 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
4.3 g
Type
reactant
Smiles
ClCC1=CC=C(C=C1)[N+](=O)[O-]

Conditions

Stirring
Type
CUSTOM
Details
stirred for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction stirred for 16 hr
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
The reaction was worked by extraction from NaHCO3 with EtOAc×3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C)(C)C1=NC2=C(N1CC1=CC=C(N)C=C1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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